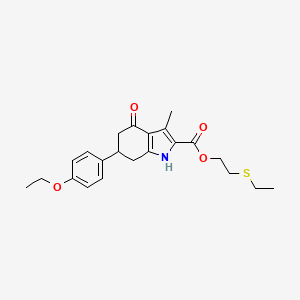![molecular formula C18H19Cl3N2O2S B4652037 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4652037.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine
説明
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine, commonly known as CP-55940, is a synthetic cannabinoid compound that is widely used in scientific research. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to have a range of biochemical and physiological effects.
作用機序
CP-55940 acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are found in the immune system and have anti-inflammatory effects.
Biochemical and Physiological Effects:
CP-55940 has been found to have a range of biochemical and physiological effects, including the modulation of pain, anxiety, depression, and addiction. It has also been shown to have neuroprotective effects and to promote neurogenesis. CP-55940 has been found to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
CP-55940 is a potent and selective agonist of the cannabinoid receptors, making it a valuable tool for studying these receptors and their role in various physiological processes. However, it is important to note that CP-55940 is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, CP-55940 has a short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for the study of CP-55940 and the cannabinoid receptors. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various disorders. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes. Finally, there is a need for further research to better understand the long-term effects of CP-55940 and other synthetic cannabinoids.
科学的研究の応用
CP-55940 is widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been found to have a range of applications, including the study of pain, anxiety, depression, addiction, and neurodegenerative disorders. CP-55940 is also used in the development of new drugs that target the cannabinoid receptors.
特性
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O2S/c1-12-10-18(13(2)9-16(12)20)26(24,25)23-7-5-22(6-8-23)14-3-4-15(19)17(21)11-14/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIWGADCJXYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4651959.png)
![(2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4651969.png)
![3-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4651974.png)
![3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4651978.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4651985.png)
![2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4651998.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4652004.png)


![3-(4-chlorophenyl)-2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-1-propanone](/img/structure/B4652013.png)

![N-butyl-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4652041.png)
![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)-2-methylpropanamide](/img/structure/B4652052.png)
![1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4652070.png)